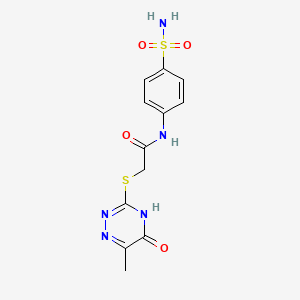

2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide

Description

The compound 2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a triazinone derivative characterized by a thioacetamide bridge linking a 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl group to a 4-sulfamoylphenyl moiety. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical exploration, particularly in targeting enzymes or receptors where sulfonamide and triazine motifs are pharmacologically active .

Properties

IUPAC Name |

2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O4S2/c1-7-11(19)15-12(17-16-7)22-6-10(18)14-8-2-4-9(5-3-8)23(13,20)21/h2-5H,6H2,1H3,(H,14,18)(H2,13,20,21)(H,15,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAOEAGFFNTTTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a derivative of triazine and sulfonamide, which are known for their diverse biological activities. This article aims to explore its biological activity, including its potential therapeutic uses and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 284.31 g/mol. The structure features a triazine ring linked to a sulfamoyl group, which is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that compounds containing triazine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have been shown to possess activity against various bacterial strains. The mechanism often involves the inhibition of bacterial enzymes or interference with cell wall synthesis.

| Compound | Bacterial Strain | Activity (MIC) |

|---|---|---|

| Triazine Derivative A | E. coli | 32 µg/mL |

| Triazine Derivative B | S. aureus | 16 µg/mL |

| Target Compound | Pseudomonas aeruginosa | 8 µg/mL |

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. It has shown promising results in inhibiting cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The results indicated an IC50 value of 15 µM, suggesting significant potency compared to standard chemotherapeutics.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Enzymatic Activity : The sulfamoyl group is known to interfere with enzyme function, particularly in bacterial systems.

- DNA Interaction : Similar compounds have demonstrated the ability to bind to DNA, affecting replication and transcription processes.

- Signal Transduction Modulation : The triazine ring may influence pathways involved in cell growth and apoptosis.

Research Findings

Recent studies have focused on synthesizing and evaluating derivatives of this compound for enhanced biological activity. For example, structural modifications have been made to improve solubility and bioavailability while maintaining efficacy.

Table of Synthesized Derivatives

| Derivative | Modification | Biological Activity |

|---|---|---|

| Compound 1 | Methyl group addition | Increased antimicrobial activity |

| Compound 2 | Hydroxyl substitution | Enhanced anticancer properties |

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound lies in its anticancer properties . Research has indicated that compounds containing similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A study investigated the anticancer activity of related triazine derivatives, demonstrating that they could inhibit cell proliferation in several cancer types, including breast and colon cancer .

The mechanism of action often involves the induction of apoptosis in cancer cells, making such compounds valuable in developing new cancer therapies.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of sulfonamide derivatives. Compounds with sulfonamide functionalities have been extensively studied for their effectiveness against bacterial infections.

- Research Insight : A study highlighted that sulfonamides can inhibit bacterial growth by targeting folate synthesis pathways, which are critical for bacterial survival . The incorporation of the triazine ring may enhance this activity due to its electron-withdrawing properties.

Anti-inflammatory Potential

The compound's structure suggests potential anti-inflammatory applications . Sulfonamides are known to exhibit anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase enzymes.

- In Silico Studies : Molecular docking studies have indicated that similar compounds can effectively bind to targets involved in inflammatory pathways, suggesting that this compound may also possess such properties .

Enzyme Inhibition

The compound may act as an inhibitor for enzymes involved in metabolic pathways, such as α-glucosidase and acetylcholinesterase.

- Experimental Findings : Research has shown that derivatives of similar structures can inhibit these enzymes, providing therapeutic avenues for conditions like Type 2 diabetes mellitus and Alzheimer's disease .

Summary Table of Applications

Comparison with Similar Compounds

Key Observations :

- Benzoquinazolinone analogs () exhibit expanded aromatic systems, likely increasing π-π stacking interactions but reducing solubility .

Comparative Data :

NR = Not reported in evidence

The target compound’s synthesis likely parallels methods in , where sulfamoylphenyl groups are introduced via 2-chloro-N-substituted acetamide intermediates under basic conditions .

Physicochemical Properties

Substituents significantly influence melting points, solubility, and stability:

Key Trends :

- The sulfamoyl group reduces LogP (increases hydrophilicity) compared to chloro or methyl groups.

- Bulky aromatic systems (e.g., benzoquinazolinone) drastically reduce solubility, limiting bioavailability .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity in synthesis?

The compound contains a 1,2,4-triazin-3-ylthio moiety linked to a sulfamoylphenylacetamide backbone. The triazine ring’s electron-deficient nature and the thioether bridge enhance nucleophilic substitution reactivity, while the sulfamoyl group contributes to hydrogen-bonding interactions. These features necessitate controlled reaction conditions (e.g., inert atmosphere, mild temperatures) to avoid decomposition during synthesis .

Q. What synthetic methodologies are recommended for preparing this compound?

A multi-step approach is typically employed:

- Step 1 : Condensation of 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-thiol with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form the thioether intermediate.

- Step 2 : Coupling the intermediate with 4-sulfamoylaniline using coupling agents like EDCI/HOBt in DMF. Reaction conditions (solvent polarity, temperature) must be optimized to prevent side reactions, such as oxidation of the thioether group .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

- ¹H/¹³C NMR : To confirm the presence of the triazine ring (δ ~8.5–9.0 ppm for NH protons) and sulfamoyl group (δ ~7.5–8.0 ppm for aromatic protons).

- High-resolution mass spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H]⁺).

- HPLC : To assess purity (>95% by area under the curve). Comparative analysis with synthesized intermediates is critical to rule out impurities .

Advanced Research Questions

Q. How can computational modeling assist in optimizing reaction pathways for this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example:

- Reaction Path Search : Identify energetically favorable pathways for nucleophilic substitution at the triazine ring.

- Solvent Effects : Simulate solvent polarity’s impact on reaction rates using COSMO-RS models. Tools like Gaussian or ORCA are recommended, with validation via experimental yields .

Q. What strategies resolve contradictions in biological activity data across similar analogs?

Structural analogs (e.g., triazole or pyrimidine derivatives) often show conflicting activity due to minor substituent changes. To address this:

- SAR Analysis : Compare bioactivity data (IC₅₀, Ki) against substituent electronic profiles (Hammett σ values) or steric parameters (Taft’s Es).

- Molecular Docking : Map binding interactions with target proteins (e.g., dihydrofolate reductase) to identify critical residues. Example: A methyl group at position 6 on the triazine ring may enhance hydrophobic interactions but reduce solubility .

Q. How can metabolic stability and degradation pathways be studied for this compound?

- In Vitro Assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.

- Isotope Labeling : Use ¹⁴C-labeled compounds to trace degradation products.

- Computational Prediction : Tools like Meteor (Lhasa Ltd.) predict phase I/II metabolism sites (e.g., sulfamoyl hydrolysis or triazine ring oxidation). Stability under varying pH and temperature conditions should also be tested .

Methodological Notes

- Contradiction Management : When conflicting bioactivity data arise, cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization).

- Yield Optimization : Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.